N-[2-(4-methoxyphenyl)ethyl]-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
CAS No.: 2548990-81-2
Cat. No.: VC11828680
Molecular Formula: C22H25F3N4O2
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548990-81-2 |
|---|---|
| Molecular Formula | C22H25F3N4O2 |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide |
| Standard InChI | InChI=1S/C22H25F3N4O2/c1-31-18-5-2-15(3-6-18)8-10-26-21(30)29-11-9-16-13-28(14-19(16)29)20-7-4-17(12-27-20)22(23,24)25/h2-7,12,16,19H,8-11,13-14H2,1H3,(H,26,30) |
| Standard InChI Key | RFLWBJPNPDWPHZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNC(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F |
Introduction
Synthesis and Characterization
The synthesis of this compound likely involves multi-step organic reactions, including:
-
Formation of the Octahydropyrrolo[3,4-b]pyrrole Core:
-
Cyclization reactions involving diamines and diketones.
-
-
Introduction of Substituents:
-
Electrophilic aromatic substitution for the methoxyphenyl group.
-
Nucleophilic substitution for attaching the trifluoromethyl-pyridine moiety.
-
-
Final Amide Coupling:
-
Using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Characterization techniques include:
-
NMR Spectroscopy: To confirm structural integrity (e.g., H and C spectra).
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
Infrared (IR) Spectroscopy: To identify functional groups like amides and aromatic rings.
Biological Activity
Compounds with similar structures often exhibit pharmacological properties due to their ability to interact with biological targets such as enzymes or receptors. Potential activities include:
-
Receptor Modulation:
-
The trifluoromethyl-pyridine group is known to enhance binding affinity for certain protein targets.
-
-
Anti-inflammatory Potential:
-
Aromatic amides are often explored as inhibitors of enzymes like cyclooxygenase (COX).
-
-
Drug-Like Behavior:
-
The presence of hydrophobic groups suggests good membrane permeability.
-
Applications in Research and Development
This compound’s structural features make it a candidate for various applications:
-
Medicinal Chemistry:
-
As a lead compound for designing anti-inflammatory or anticancer agents.
-
-
Pharmacokinetics Studies:
-
The trifluoromethyl group aids in studying metabolic stability.
-
-
Molecular Docking Studies:
-
To predict binding affinities with biological targets using computational tools.
-
Related Compounds and Analogues
Several structurally related compounds have been studied for their biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume